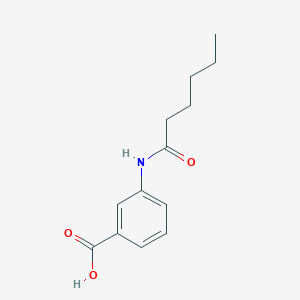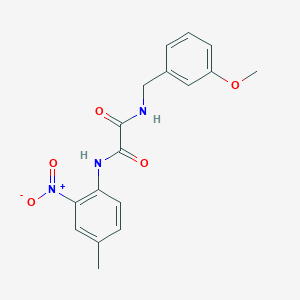![molecular formula C12H12N2O B2728870 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 892149-12-1](/img/structure/B2728870.png)
1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Pyridin-4-yl)ethyl)-1H-pyrrole-2-carbaldehyde (PEC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H9NO2. PEC has been used in the synthesis of various drugs, and its mechanism of action has been studied in detail.
Scientific Research Applications
Crystal Structure Analysis
The compound can be used in the study of crystal structures. For instance, a similar compound, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
Synthesis of Secondary Amines
The compound could potentially be used in the synthesis of secondary amines. Secondary amines are crucial synthesis intermediates in the pharmaceutical, polymer, and agricultural sectors .
Luminescent Materials
The compound could potentially be used in the development of highly luminescent materials. A similar compound was found to exhibit strong blue-green emission with an excellent fluorescence quantum yield .
Electrochemical Studies
The compound could potentially be used in electrochemical studies. Similar compounds have been studied for their electrochemical properties and the changes in the spectral properties upon the application of permanent voltage .
Pesticide Detection
The compound could potentially be used in the detection of pesticides. A similar compound provided a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .
Anti-Inflammatory and Antimalarial Applications
The compound could potentially have anti-inflammatory and antimalarial applications. A similar compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-thiol, has been studied for its anti-inflammatory and antimalarial profile .
properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRARAOXZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

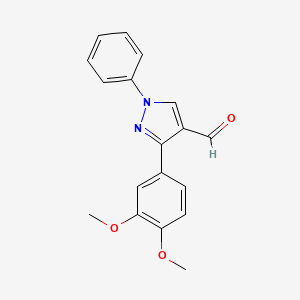
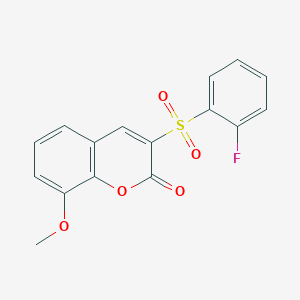
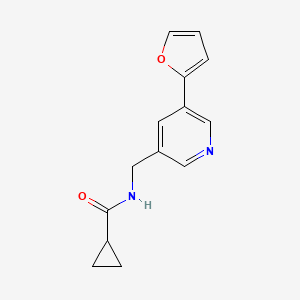

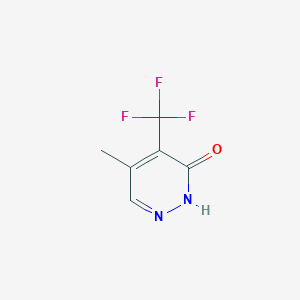

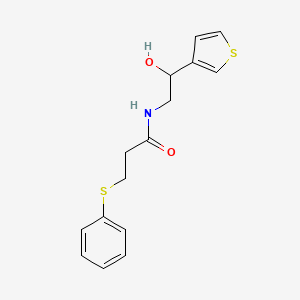


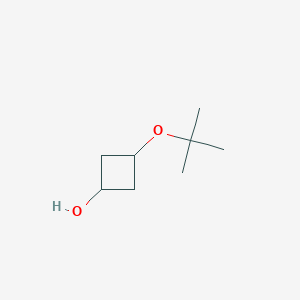
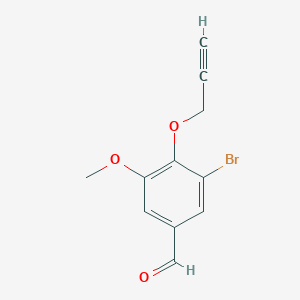
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
